molecular formula C14H16N4O B138113 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one CAS No. 132814-16-5

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Cat. No. B138113
CAS RN: 132814-16-5
M. Wt: 256.3 g/mol
InChI Key: BTLOOVKBRJZVLB-UHFFFAOYSA-N
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Description

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, also known as 6P-5P, is an organic compound that has recently been the subject of considerable research in the field of chemistry. 6P-5P is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its ring structure. 6P-5P has been studied for its potential applications in a variety of scientific fields, including medicine, biochemistry, and pharmacology.

Scientific Research Applications

Therapeutic Potential in Inflammation and Pain

Piperazine derivatives, such as the one mentioned, have been investigated for their selective inhibition of cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain associated with conditions like arthritis. A study highlighted the compound ABT-963, a vicinally disubstituted pyridazinone, for its excellent selectivity, high oral anti-inflammatory potency, and safety in gastric tissues, indicating its potential for treating inflammation and pain (Asif, 2016).

Broad Therapeutic Applications of Piperazine

Piperazine, as a core structure, is integral to the rational design of drugs across various therapeutic categories, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. This underscores the structural versatility and medicinal relevance of piperazine-containing compounds, including those with modifications like 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one. Research highlights the flexibility of the piperazine scaffold in drug discovery, suggesting its utility in designing molecules for diverse diseases (Rathi et al., 2016).

Anti-Tuberculosis (TB) Activity

Compounds like macozinone, a piperazine-benzothiazinone derivative, demonstrate significant anti-TB activity, including against multidrug-resistant strains. The discovery and development of such compounds, focusing on their mechanism of action and clinical efficacy, highlight the potential of piperazine derivatives in TB treatment (Makarov & Mikušová, 2020).

Antidepressant and Cognitive Effects

Research into the interactions between dopamine receptors and angiotensin peptides suggests that piperazine derivatives can influence cognitive functions and potentially offer antidepressant effects. This indicates the compound's relevance in neuropharmacology, particularly in enhancing memory and mood (Braszko, 2010).

Anti-Mycobacterial Activity

The structural motif of piperazine is crucial in the development of anti-TB agents. Studies emphasize the importance of piperazine-based compounds in combating Mycobacterium tuberculosis, including drug-resistant strains. This review offers insights into designing potent anti-mycobacterial agents utilizing piperazine as a core building block (Girase et al., 2020).

properties

IUPAC Name

3-phenyl-4-piperazin-1-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-13-10-12(18-8-6-15-7-9-18)14(17-16-13)11-4-2-1-3-5-11/h1-5,10,15H,6-9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLOOVKBRJZVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377632
Record name 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132814-16-5
Record name 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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